Ubiquinol-7
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H68O4 |
|---|---|
Molecular Weight |
661 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C44H68O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30,45-46H,12-17,19,21,23,25,27,29,31H2,1-11H3/b33-20+,34-22+,35-24+,36-26+,37-28+,38-30+ |
InChI Key |
PFIUSPPKANBDHQ-RJYQSXAYSA-N |
SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Synonyms |
ubiquinol ubiquinol 0 ubiquinol 1 ubiquinol 50 ubiquinol 6 (ubiquinol 30) ubiquinol 7 ubiquinol 9 ubiquinols ubiquinone hydroquinone |
Origin of Product |
United States |
Core Biochemical Functions and Mechanisms of Ubiquinol 7
Electron Transfer Dynamics within Bioenergetic Pathways
Ubiquinol-7 is a mobile electron carrier that shuttles electrons between different protein complexes within the cellular energy-generating machinery. Its amphipathic nature, due to the hydrophobic isoprenoid tail and the polar quinol head, allows it to embed within lipid bilayers and interact with redox partners. researchgate.netcsic.es
Role in the Mitochondrial Electron Transport Chain (ETC)
Within the inner mitochondrial membrane, this compound is a key component of the electron transport chain (ETC), facilitating the transfer of electrons from substrate oxidation to the final electron acceptor, oxygen. This process is central to oxidative phosphorylation and ATP synthesis. csic.esdokumen.pubfullscript.com
This compound accepts electrons from Complex I (NADH-ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) dokumen.pubnih.gov. Following its reduction, it diffuses within the inner mitochondrial membrane to Complex III (ubiquinol-cytochrome c oxidoreductase). Here, this compound donates its two electrons to the Q cycle, a crucial step in transferring electrons from the ubiquinone pool to cytochrome c. This transfer is essential for the progression of electrons through the ETC. dokumen.pubnih.gov
As electrons are transferred through Complexes I, III, and IV of the ETC, protons (H+) are translocated from the mitochondrial matrix to the intermembrane space. This process establishes an electrochemical proton gradient across the inner mitochondrial membrane. This compound's role in efficiently shuttling electrons to Complex III directly contributes to the proton pumping activity at this complex. The potential energy stored in this proton gradient is then harnessed by ATP synthase to produce ATP, the primary energy currency of the cell. csic.esdokumen.pubfullscript.comecmdb.ca
Beyond its primary role in the main ETC complexes, this compound interacts with other mitochondrial dehydrogenases. For instance, it can accept electrons from enzymes like dihydroorotate (B8406146) dehydrogenase, which is involved in pyrimidine (B1678525) biosynthesis, and glycerol-3-phosphate dehydrogenase, a key enzyme in glycerol (B35011) metabolism. These interactions highlight this compound's broader involvement in cellular redox balance and metabolic integration. csic.esnih.govecmdb.ca
Participation in Plasma Membrane Redox Systems (PMRS)
This compound is not exclusively confined to mitochondria; it also participates in redox reactions occurring at the plasma membrane. These plasma membrane redox systems (PMRS) are involved in various cellular functions, including signal transduction and antioxidant defense. researchgate.netdokumen.pubfullscript.com
The reduced form, this compound, can be regenerated by various extramitochondrial oxidoreductases. Enzymes such as Thioredoxin Reductase and NAD(P)H: Quinone Oxidoreductase 1 (NQO1) can reduce ubiquinone to ubiquinol (B23937) outside the mitochondria. NQO1, for example, utilizes a two-electron mechanism to reduce quinones, thereby maintaining the cellular pool of ubiquinol for antioxidant and other redox functions. dokumen.pubfullscript.comnih.gov
Biosynthesis and Metabolic Integration of Ubiquinone/ubiquinol 7
Pathways of Quinoid Nucleus Synthesis
The foundational ring structure of ubiquinone, the quinoid nucleus, is derived from precursors generated through the shikimate pathway in bacteria and eukaryotic microorganisms. oup.com
The first committed step in the biosynthesis of the ubiquinone head group in many bacteria, such as Escherichia coli, is the conversion of chorismate to 4-hydroxybenzoate (B8730719). oup.comnih.gov This reaction is catalyzed by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene. oup.comwikipedia.org This enzyme removes pyruvate (B1213749) from chorismate to yield 4-hydroxybenzoate, which serves as the direct precursor for the quinone ring. wikipedia.orgebi.ac.uk While bacteria and yeast can produce 4-hydroxybenzoate de novo, mammals derive it from the essential amino acid tyrosine. oup.comnih.gov Yeast is unique in its ability to produce 4-hydroxybenzoate from both chorismate and tyrosine. oup.comebi.ac.uk
Following the formation of 4-hydroxybenzoate and its subsequent prenylation, the pathway involves a series of modifications to the aromatic ring, including decarboxylation, hydroxylations, and methylations. oup.com The precise order of these modification steps exhibits notable differences between prokaryotes and eukaryotes. nih.govresearchgate.net
In prokaryotes like E. coli, after the attachment of the isoprenoid tail to 4-hydroxybenzoate, the next major step is a decarboxylation event. nih.gov This is then followed by a series of alternating hydroxylation and methylation reactions to produce the final ubiquinol (B23937) molecule. nih.gov
Conversely, in eukaryotes such as yeast and humans, the sequence is altered. nih.gov The initial hydroxylation and methylation steps are thought to occur before the decarboxylation of the polyprenylated 4-hydroxybenzoate intermediate. nih.govgenome.jp This divergence in the biosynthetic pathway highlights an evolutionary distinction in the metabolic logic for assembling the ubiquinone molecule.
Table 1: Comparison of Ubiquinone Biosynthesis Order
| Step | Prokaryotic Order (e.g., E. coli) | Eukaryotic Order (e.g., S. cerevisiae) |
|---|---|---|
| 1 | Prenylation of 4-hydroxybenzoate | Prenylation of 4-hydroxybenzoate |
| 2 | Decarboxylation | Hydroxylation |
| 3 | Hydroxylation | Methylation |
| 4 | Methylation | Decarboxylation |
| 5 | Hydroxylation | Further Hydroxylations & Methylations |
Isoprenoid Tail Assembly and Attachment
The defining feature of Ubiquinol-7 is its seven-unit isoprenoid tail, which anchors the molecule within cellular membranes. umaryland.edu The synthesis and attachment of this specific tail are critical enzymatic processes.
The isoprenoid tail of ubiquinones (B1209410) is synthesized by a class of enzymes known as polyprenyl diphosphate (B83284) synthases. uga.eduillinois.edu Specifically for this compound, a heptaprenyl diphosphate synthase (EC 2.5.1.30) is responsible for creating the C35 heptaprenyl diphosphate molecule. nih.govwikipedia.org This enzyme catalyzes the sequential condensation of isopentenyl diphosphate (IPP) units onto a growing allylic diphosphate chain, starting from farnesyl diphosphate, until a seven-isoprene unit chain is formed. uga.eduwikipedia.org The enzyme's structure dictates the final length of the polyprenyl chain, thereby ensuring the specific synthesis of the heptaprenyl tail for this compound. nih.gov
Once the heptaprenyl diphosphate tail is synthesized, it is attached to the 4-hydroxybenzoate head group. This crucial condensation reaction is catalyzed by 4-hydroxybenzoate polyprenyltransferase (EC 2.5.1.39). wikipedia.orgqmul.ac.uk This enzyme, also known as UbiA in prokaryotes and COQ2 in eukaryotes, facilitates the transfer of the heptaprenyl group from heptaprenyl diphosphate to 4-hydroxybenzoate, releasing diphosphate and forming 4-hydroxy-3-heptaprenylbenzoate. researchgate.netuniprot.orguniprot.org This step represents the formation of the first membrane-bound intermediate in the ubiquinone biosynthetic pathway. qmul.ac.uknih.gov While the enzyme facilitates the attachment of polyprenyl tails of various lengths, its interaction with the available heptaprenyl diphosphate pool leads to the formation of the this compound precursor. qmul.ac.uk
Table 2: Key Enzymes in this compound Tail Synthesis and Attachment
| Enzyme | EC Number | Function | Gene (Prokaryotic/Eukaryotic) |
|---|---|---|---|
| Heptaprenyl diphosphate synthase | 2.5.1.30 | Synthesizes the C35 heptaprenyl diphosphate tail | - / Coq1 |
| 4-hydroxybenzoate polyprenyltransferase | 2.5.1.39 | Attaches the heptaprenyl tail to 4-hydroxybenzoate | UbiA / COQ2 |
Genetic Regulation of Ubiquinone/Ubiquinol Biosynthesis
The biosynthesis of ubiquinone is a tightly regulated process, with expression of the necessary genes often coordinated to meet the cell's metabolic demands. In eukaryotes, the genes encoding the biosynthetic enzymes are referred to as COQ genes. researchgate.net
Furthermore, the biosynthetic enzymes in both prokaryotes and eukaryotes are often organized into multi-protein complexes or metabolons. nih.govarxiv.org This supramolecular organization is thought to enhance the efficiency of the pathway by channeling the hydrophobic intermediate molecules between active sites. nih.gov In yeast, the assembly of this "CoQ-synthome" begins with the initial lipid precursor and the Coq4 protein, with the subsequent assembly and activity of the complex being a point of regulation. researchgate.netnih.gov A protein kinase, encoded by COQ8, is also involved in regulating the stability and activity of this complex. nih.gov
Identification and Characterization of Biosynthetic Genes (e.g., ubi genes in E. coli, COQ genes in eukaryotes)
The genetic basis for ubiquinone biosynthesis is well-characterized. In prokaryotes such as E. coli, the genes involved are designated as ubi genes. tandfonline.com In eukaryotes, including yeast and humans, they are known as COQ genes. researchgate.netoup.com These genes encode the enzymes and regulatory proteins necessary for the entire biosynthetic pathway.
In E. coli, at least nine ubi genes are essential for the synthesis of ubiquinone-8 (Q8), a process analogous to Q7 synthesis. nih.govoup.com These genes are involved in the three main stages of biosynthesis: the formation of the benzoquinone ring precursor, the synthesis of the octaprenyl side chain, and the subsequent modifications of the aromatic ring. oup.com For instance, the ubiC gene encodes chorismate pyruvate-lyase, which catalyzes the first committed step in the pathway. oup.com Other genes like ubiB, ubiH, and ubiF are responsible for the hydroxylation reactions on the benzene (B151609) nucleus. nih.govoup.com
In the yeast Saccharomyces cerevisiae, which produces ubiquinone-6 (Q6), a set of at least nine COQ genes (COQ1-COQ9) are required. tandfonline.comnih.gov Mutations in any of these genes can lead to a deficiency in ubiquinone and respiratory defects. nih.gov The COQ7 gene, for example, encodes a hydroxylase involved in one of the final steps of the biosynthesis. nih.govgenecards.org In humans, homologs of these yeast genes have been identified and are also essential for the synthesis of ubiquinone-10 (CoQ10). oup.com
Below is an interactive data table summarizing some of the key biosynthetic genes in E. coli and S. cerevisiae.
| Gene (E. coli) | Function in Ubiquinone Biosynthesis | Corresponding Gene (S. cerevisiae) | Function in Ubiquinone Biosynthesis |
| ubiA | Polyprenyltransferase, attaches the side chain to the ring | COQ2 | Polyprenyltransferase, attaches the side chain to the ring |
| ubiB | Hydroxylase | COQ6 | Monooxygenase, likely hydroxylase |
| ubiC | Chorismate pyruvate-lyase, synthesizes 4-hydroxybenzoate | COQ1 | Hexaprenyl diphosphate synthase, synthesizes the side chain |
| ubiD | Decarboxylase | COQ5 | C-methyltransferase |
| ubiE | C-methyltransferase | COQ3 | O-methyltransferase |
| ubiF | Hydroxylase | COQ7 | Hydroxylase |
| ubiG | O-methyltransferase | COQ3 | O-methyltransferase |
| ubiH | Hydroxylase | COQ6 | Monooxygenase, likely hydroxylase |
| ubiX | Decarboxylase | Not applicable | Not applicable |
Enzymatic Components and Functional Intermediates
The biosynthesis of ubiquinone is a cascade of enzymatic reactions that build the final molecule from simpler precursors. The pathway can be broadly divided into the synthesis of the aromatic ring, the synthesis of the isoprenoid tail, the condensation of these two parts, and the subsequent modification of the ring.
The aromatic head group of ubiquinone is derived from chorismate, a product of the shikimate pathway. oup.comrsc.org In E. coli, the enzyme chorismate pyruvate-lyase (encoded by ubiC) converts chorismate to 4-hydroxybenzoate (4-HB), the initial ring structure. oup.com In eukaryotes, 4-HB can be synthesized from either chorismate or the amino acid tyrosine. oup.comsmpdb.ca
The length of the isoprenoid side chain is species-specific and is determined by the polyprenyl diphosphate synthase. tandfonline.com For ubiquinone-7, this would be a heptaprenyl diphosphate synthase. The isoprenoid units themselves are synthesized via the mevalonate (B85504) pathway in eukaryotes or the non-mevalonate pathway in many bacteria. smpdb.ca
Once the head group and side chain are synthesized, they are condensed by the enzyme 4-hydroxybenzoate polyprenyltransferase. smpdb.ca This is followed by a series of modification reactions on the aromatic ring, including hydroxylations, methylations, and a decarboxylation, to produce the final ubiquinone molecule. tandfonline.comrsc.org The reduced form, ubiquinol, is generated through the acceptance of electrons. nih.gov
A simplified overview of the key intermediates is presented in the following table.
| Intermediate | Description |
| Chorismate | Precursor for the aromatic ring |
| 4-Hydroxybenzoate (4-HB) | The initial aromatic head group |
| Heptaprenyl diphosphate | The isoprenoid side chain for Q7 |
| 3-Heptaprenyl-4-hydroxybenzoate | Product of the condensation reaction |
| Demethoxyubiquinone (DMQ) | An intermediate before the final hydroxylations and methylations |
| Ubiquinone-7 | The final oxidized form |
| This compound | The final reduced form |
Interconnectivity with Other Metabolic Pathways
This compound is not an isolated molecule; it is deeply integrated into the cell's metabolic network, acting as a crucial link between several key pathways.
Association with Pyrimidine (B1678525) Biosynthesis
One of the well-established roles of ubiquinone is its function as an electron acceptor for the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govmdpi.com This enzyme catalyzes a critical step in the de novo biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. mdpi.com During the conversion of dihydroorotate to orotate, electrons are transferred to ubiquinone, reducing it to ubiquinol. nih.gov This direct link highlights the importance of a functional ubiquinone pool for cell proliferation and growth.
Involvement in Fatty Acid Oxidation (β-oxidation)
Ubiquinone is also a key component in the process of fatty acid β-oxidation. nih.govnih.gov During the breakdown of fatty acids, electrons are transferred from acyl-CoA dehydrogenases to the electron-transfer flavoprotein (ETF). nih.gov The reduced ETF is then reoxidized by ETF-ubiquinone oxidoreductase (ETFDH), which in turn passes the electrons to ubiquinone, forming ubiquinol. mdpi.comnih.gov This process allows the energy stored in fatty acids to be channeled into the mitochondrial electron transport chain for ATP production. wikipedia.orgaocs.org
Linkages to Amino Acid Metabolism, Methylation, and Hydrogen Sulfide (B99878) Detoxification
The role of ubiquinone extends to amino acid metabolism. The regeneration of NAD+ from NADH is essential for many metabolic pathways, including the synthesis of amino acids like serine and aspartate. nih.govbiorxiv.org By accepting electrons in the electron transport chain, ubiquinone facilitates the oxidation of NADH, thus maintaining the NAD+/NADH ratio required for anabolic processes. nih.govbiorxiv.org
The biosynthesis of ubiquinone itself is linked to the methylation cycle. The methylation steps in the modification of the benzoquinone ring utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. rsc.orgnih.gov The methylation cycle is a fundamental pathway involved in the synthesis of numerous molecules and in epigenetic regulation. me-pedia.orgfrontiersin.org
Furthermore, ubiquinone plays a role in the detoxification of hydrogen sulfide (H2S). mdpi.com The mitochondrial enzyme sulfide quinone reductase (SQR) catalyzes the oxidation of H2S, transferring the electrons to ubiquinone. mdpi.comnih.gov This process is crucial for preventing the toxic accumulation of hydrogen sulfide, which can inhibit cellular respiration. researchgate.netnih.gov
Cellular and Subcellular Localization and Dynamics of Ubiquinol 7
Differential Distribution Across Biological Membranes
As a highly hydrophobic molecule, Ubiquinol-7 is predominantly found within the lipid bilayers of cellular membranes. caldic.comnih.gov Its distribution is not uniform, with the highest concentrations typically localized in membranes with high metabolic activity. researchgate.net
The primary and most well-documented location of ubiquinols is the inner mitochondrial membrane. nih.govnih.gov This is especially true in organisms where CoQ7 is the native homolog, such as certain bacteria. umaryland.edu this compound integrates deeply within this membrane, a position essential for its central role in oxidative phosphorylation. caldic.comnih.gov
Role in Electron Transport Chain (ETC): this compound functions as a mobile electron carrier in the ETC. umaryland.edudroracle.ai It shuttles electrons from Complex I (NADH-ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). nih.govnih.gov This transfer is a critical step in generating the proton gradient that drives ATP synthesis. umaryland.edu
Participation in the Q-Cycle: At Complex III, this compound participates in a process known as the Q-cycle. wikipedia.org In this cycle, it is oxidized back to ubiquinone, releasing protons into the intermembrane space and transferring electrons to cytochrome c. nih.govwikipedia.org
Physical Orientation: The molecule orients itself with its polar benzoquinol head group positioned at the water-bilayer interface, near the glycerol (B35011) groups of the phospholipids (B1166683). nih.govresearchgate.net Its lipophilic isoprenoid tail, consisting of seven units, extends into the hydrophobic core of the membrane, aligning with the fatty acyl chains of the phospholipids. caldic.comnih.gov
Table 1: Key Research Findings on Ubiquinol (B23937) Localization and Function in the Mitochondrial Inner Membrane
| Finding | Key Function | Relevant ETC Complexes | Supporting Evidence |
| Acts as a mobile electron shuttle. umaryland.edudroracle.ai | Electron Transport | I, II, III | Biochemical assays showing restoration of NADH and succinate (B1194679) oxidase activities. caldic.com |
| Participates in the Q-Cycle. wikipedia.org | Proton Pumping & ATP Synthesis | III | Studies on the mechanism of Complex III demonstrating the oxidation of ubiquinol. nih.govwikipedia.org |
| Head group localizes at the membrane-water interface. nih.govresearchgate.net | Structural Integration | N/A | Molecular dynamics simulations and biophysical studies. nih.govresearchgate.net |
| Isoprenoid tail is embedded within the hydrophobic membrane core. caldic.comnih.gov | Membrane Anchoring | N/A | X-ray diffraction and NMR spectroscopy studies. caldic.comnih.gov |
While the preponderance of this compound is in the mitochondria, it is also distributed to other cellular membranes, including the plasma membrane. caldic.comnih.govmdpi.com Its presence in these locations is primarily associated with an antioxidant role. In the plasma membrane, redox systems can reduce ubiquinone to ubiquinol, which then protects the cell from extracellular oxidative stress. mdpi.comnih.gov The transport of this highly hydrophobic molecule from its site of synthesis in the mitochondria to other membranes is a complex process, potentially involving carrier proteins. nih.gov Furthermore, ubiquinols are found associated with lipoproteins in circulation, where they serve as antioxidants, protecting lipids from peroxidation. nih.gov
Intramembrane Mobility and Diffusion within Lipid Bilayers
The function of this compound as an electron shuttle between large, relatively fixed protein complexes in the ETC necessitates its ability to move rapidly within the inner mitochondrial membrane. umaryland.edunih.gov This intramembrane mobility is a defining characteristic of its dynamics.
Lateral Diffusion: this compound diffuses laterally within the plane of the lipid bilayer. Molecular dynamics simulations have shown that the diffusion coefficients for ubiquinone homologs are comparable to those of the membrane phospholipids themselves. nih.gov
Influence of the Isoprenoid Tail: The 7-unit isoprenoid tail is a key determinant of its mobility and positioning. nih.gov It remains extended and packed alongside the lipid acyl chains. researchgate.net For a molecule with a tail of this intermediate length, it is long enough to span a significant portion of the membrane leaflet, with its terminal units exhibiting high conformational flexibility. nih.govresearchgate.net This flexibility allows it to navigate the crowded and dynamic environment of the membrane core.
Table 2: Research Data on Ubiquinone/Ubiquinol Dynamics in Lipid Bilayers
| Parameter | Observation | Methodological Approach |
| Localization | Polar head at the water-bilayer interface; tail in the hydrophobic core. nih.govresearchgate.net | Molecular Dynamics Simulations |
| Orientation | Quinone head is oriented normal to the membrane plane. researchgate.net | Molecular Dynamics Simulations |
| Lateral Diffusion Rate | Diffusion coefficient is similar to that of the surrounding phospholipid lipids. nih.gov | Fluorescence Recovery After Photobleaching (FRAP), MD Simulations |
| Tail Flexibility | Terminal isoprenoid units exhibit high flexibility for longer chains (≥6 units). nih.govresearchgate.net | Molecular Dynamics Simulations |
Contributions to Membrane Stability and Structure
Beyond its roles in bioenergetics and antioxidation, the presence of this compound within a lipid bilayer can directly influence the physical properties and stability of the membrane. mdpi.comacs.org
Membrane Fluidity and Order: this compound can affect the packing of phospholipid acyl chains. Studies have shown that ubiquinol can interfere with hydrophobic acyl chains, slightly disordering the hydrophobic core of the membrane. researchgate.net
Phase Transition and Thickness: Biophysical studies using techniques like differential scanning calorimetry have revealed that ubiquinol perturbs the phase transition of phospholipids to a greater extent than its oxidized counterpart, ubiquinone. acs.org Small-angle X-ray diffraction has also indicated that the presence of ubiquinol can lead to an increase in membrane thickness (d-spacing). acs.org
Molecular and Cellular Regulatory Mechanisms Modulated by Ubiquinol 7
Influence on Gene Expression and Transcriptional Networks
Ubiquinol (B23937) acts as a modulator of gene expression, affecting pathways critical for lipid metabolism and inflammatory responses.
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a central role in regulating genes involved in lipid metabolism, including fatty acid oxidation, transport, and synthesis nih.govmdpi.comsmw.ch. Ubiquinol has been shown to influence gene expression patterns connected to the PPARα signaling pathway. Studies in mice have identified specific genes involved in lipid metabolism that are upregulated or downregulated following ubiquinol supplementation, suggesting a role in metabolic regulation nih.govjst.go.jp. For instance, genes such as ABCA1 (involved in cholesterol transport), ACYP1, and ACSL1 (involved in fatty acid metabolism) have been shown to be modulated by ubiquinol nih.gov. This modulation indicates that ubiquinol can impact the transcriptional networks governing lipid homeostasis.
Table 1: Ubiquinol-Modulated Genes in Lipid Metabolism
| Gene Symbol | Gene Name | Reported Effect | Pathway Association | Citation(s) |
| ABCA1 | ATP-binding cassette, sub-family A, member 1 | Upregulated | Lipid Metabolism, PPARα Signaling | nih.gov |
| ACYP1 | Acylphosphatase 1 | Upregulated | Lipid Metabolism, PPARα Signaling | nih.gov |
| ACSL1 | Acyl-CoA Synthetase long-chain family member 1 | Downregulated | Lipid Metabolism, PPARα Signaling | nih.gov |
Ubiquinol exhibits significant anti-inflammatory properties, partly through its ability to modulate the expression of genes involved in inflammatory signaling d-nb.inforesearchgate.netmdpi.commdpi.comuni-kiel.de. It can suppress the release of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Macrophage Inflammatory Protein-1 alpha (MIP-1α), RANTES, and Monocyte Chemotactic Protein-1 (MCP-1) d-nb.inforesearchgate.netuni-kiel.demdpi.com. Furthermore, ubiquinol has been shown to promote the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10) researchgate.net. These effects are often mediated through the inhibition of key inflammatory transcription factors, such as NF-κB researchgate.netuni-kiel.detandfonline.com. Studies also indicate that ubiquinol can reduce the expression of pro-inflammatory genes like CXCL2 nih.govresearchgate.net.
Table 2: Inflammatory Mediators Modulated by Ubiquinol
| Mediator | Gene/Protein Name | Reported Effect | Mechanism | Citation(s) |
| TNF-α | Tumor Necrosis Factor-alpha | Decreased | Inhibition of NF-κB signaling | d-nb.inforesearchgate.netuni-kiel.de |
| MIP-1α | Macrophage Inflammatory Protein-1 alpha | Decreased | Modulation of inflammatory response | uni-kiel.de |
| RANTES | Regulated Upon Activation, Normal T Cell Expressed and Secreted | Decreased | Modulation of inflammatory response | uni-kiel.de |
| MCP-1 | Monocyte Chemotactic Protein-1 | Decreased | Modulation of inflammatory response | uni-kiel.demdpi.com |
| IL-10 | Interleukin-10 | Increased | Promotion of anti-inflammatory response | researchgate.net |
| CXCL2 | Chemokine (C-X-C motif) ligand 2 | Decreased | Gene expression modulation | nih.govresearchgate.net |
| IL-8 | Interleukin-8 | Decreased | Modulation of inflammatory response | mdpi.com |
| IL-1ra | Interleukin-1 receptor antagonist | Increased | Modulation of inflammatory response | mdpi.com |
Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression. Ubiquinol has been observed to influence DNA methylation patterns in specific gene regulatory regions. For example, studies have shown that ubiquinol supplementation can lead to a decrease in the methylation status of CpG islands within the promoter regions of the pro-inflammatory gene CXCL2 nih.govresearchgate.net. This epigenetic modification correlates with the observed reduction in CXCL2 gene expression. However, it is important to note that ubiquinol's effect on DNA methylation appears to be gene-specific, as it has been found to modulate the expression of other pro-inflammatory genes (e.g., PMAIP1, MMD) without altering their methylation patterns nih.govresearchgate.net. Research in mice also indicated that ubiquinol affects genes involved in lipid metabolism and PPARα signaling without altering DNA methylation in the respective gene promoters nih.gov.
Table 3: Genes with Altered DNA Methylation Status by Ubiquinol
| Gene Symbol | Gene Name | Reported Effect on DNA Methylation | Citation(s) |
| CXCL2 | Chemokine (C-X-C motif) ligand 2 | Decreased (in specific CpG islands) | nih.govresearchgate.net |
| PMAIP1 | Phorbol-12-myristate-13-acetate-induced protein 1 | No significant change | nih.govresearchgate.net |
| MMD | Molybdenum cofactor synthesis 2 | No significant change | nih.govresearchgate.net |
Promotion of Mitochondrial Biogenesis and Function
Table 4: Ubiquinol's Impact on Mitochondrial Function
| Parameter Affected | Reported Effect | Potential Mediators/Pathways | Citation(s) |
| Mitochondrial Biogenesis | Promoted | SIRT1, PGC-1α | nutraceuticalbusinessreview.comaging-us.commdpi.comnih.gov |
| ATP Production | Enhanced | ETC activity | nutraceuticalbusinessreview.comnih.govnaturemed.orgnutraingredients-asia.com |
| Mitochondrial Function/Integrity | Improved | Antioxidant protection | nutraceuticalbusinessreview.comnih.govnutraingredients-asia.comscielo.br |
| Cellular Energy Generation | Enhanced | Support of ATP production | nutraceuticalbusinessreview.comnaturemed.orgnutraingredients-asia.com |
| Mitochondrial Respiration | Improved | PGC-1α activation | nih.gov |
Role in Cellular Redox Homeostasis and Signaling
Ubiquinol is a potent lipophilic antioxidant, playing a critical role in maintaining cellular redox homeostasis d-nb.infomdpi.comnaturemed.orgfrontiersin.org. It effectively protects cellular membranes, lipoproteins, lipids, DNA, and proteins from oxidative damage caused by reactive oxygen species (ROS) d-nb.infomdpi.comnutraceuticalbusinessreview.comfrontiersin.org. As a radical-trapping antioxidant, ubiquinol can directly neutralize lipid radicals and regenerate other lipid-soluble antioxidants, such as vitamin E (alpha-tocopherol) nutraceuticalbusinessreview.comnih.gov. This antioxidant capacity is vital for cellular defense against oxidative stress, which is implicated in aging and various diseases d-nb.infomdpi.comnutraingredients-asia.com.
Participation in Programmed Cell Death Pathways (e.g., Apoptosis, Ferroptosis) in Cellular Models
Ubiquinol has been implicated in modulating programmed cell death pathways. While some research suggests a role in apoptosis d-nb.info, a more prominent role has been identified in the regulation of ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation nih.govcolumbia.eduoaepublish.comcsic.esmdpi.com. The ferroptosis suppressor protein 1 (FSP1)-ubiquinol pathway is a key mechanism that suppresses ferroptosis. In this pathway, FSP1 reduces ubiquinone to ubiquinol, which then acts as a potent antioxidant by trapping lipid radicals and preventing the accumulation of lipid hydroperoxides nih.govcolumbia.edumdpi.com. By mitigating lipid peroxidation, ubiquinol effectively acts as a ferroptosis inhibitor nih.govcolumbia.educsic.esmdpi.com.
Table 5: Ubiquinol's Role in Cell Death Pathways
| Pathway | Mechanism | Reported Effect | Citation(s) |
| Ferroptosis | FSP1-ubiquinol pathway: FSP1 reduces ubiquinone to ubiquinol, which scavenges lipid radicals, preventing lipid peroxidation and ferroptosis. | Suppresses | nih.govcolumbia.educsic.esmdpi.com |
| Ferroptosis | Direct antioxidant action of ubiquinol against lipid hydroperoxides. | Suppresses | nih.gov |
| Apoptosis | Modulates apoptotic pathways. | Modulates | d-nb.info |
Compound List:
Ubiquinol-7
Ubiquinol
Coenzyme Q10 (CoQ10)
Ubiquinone
PPARα (Peroxisome proliferator-activated receptor alpha)
ABCA1 (ATP-binding cassette, sub-family A, member 1)
ACYP1 (Acylphosphatase 1)
ACSL1 (Acyl-CoA Synthetase long-chain family member 1)
CXCL2 (Chemokine (C-X-C motif) ligand 2)
PMAIP1 (Phorbol-12-myristate-13-acetate-induced protein 1)
MMD (Molybdenum cofactor synthesis 2)
TNF-α (Tumor Necrosis Factor-alpha)
MIP-1α (Macrophage Inflammatory Protein-1 alpha)
RANTES (Regulated Upon Activation, Normal T Cell Expressed and Secreted)
MCP-1 (Monocyte Chemotactic Protein-1)
IL-10 (Interleukin-10)
IL-8 (Interleukin-8)
IL-1ra (Interleukin-1 receptor antagonist)
SIRT1 (Sirtuin 1)
PGC-1α (Peroxisome proliferator-activated receptor coactivator 1 alpha)
FSP1 (Ferroptosis suppressor protein 1)
GSH (Glutathione)
GPX4 (Glutathione peroxidase 4)
ROS (Reactive Oxygen Species)
Vitamin E (alpha-tocopherol)
Analytical Methodologies for Quantitative and Qualitative Assessment of Ubiquinol 7 in Research
Chromatographic Techniques for Separation and Quantification
Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of Ubiquinol-7. These methods offer the high specificity required to separate this compound from its oxidized form, Ubiquinone-7, and other endogenous lipids in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Electrochemical Detection, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for determining coenzyme Q levels. akjournals.com The choice of detector is crucial and depends on the specific requirements of the analysis, such as sensitivity and the need to differentiate between the reduced and oxidized forms.
UV Detection: HPLC coupled with an ultraviolet (UV) detector is a common method for quantifying the total Coenzyme Q content. nih.gov The analysis is typically performed by monitoring the absorbance at 275 nm, which corresponds to the benzoquinone ring. akjournals.comeur.nl However, UV detection is significantly more sensitive for the oxidized form (ubiquinone) than the reduced form (ubiquinol) due to ubiquinol's lower molar absorptivity. akjournals.comeur.nl Therefore, for total CoQ7 quantification, a pre-analytical oxidation step, for instance, using ferric chloride, is often employed to convert all this compound to Ubiquinone-7 before measurement. nih.gov This approach, while reliable for total CoQ7, does not allow for the direct, simultaneous measurement of the redox state (the ratio of this compound to Ubiquinone-7). akjournals.com
Electrochemical Detection (ECD): HPLC with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method that is particularly well-suited for the direct and simultaneous measurement of both ubiquinol (B23937) and ubiquinone. akjournals.comnih.govakjournals.com This technique leverages the redox properties of the molecule. d-nb.info As the column eluent passes through the electrochemical cell, a specific potential is applied to the working electrode. This compound is readily oxidized at the electrode surface, generating a measurable electrical current that is directly proportional to its concentration. oup.com By setting two electrodes at different potentials, one can be used to detect the easily oxidized ubiquinol, and the other for the harder-to-reduce ubiquinone, allowing for simultaneous quantification from a single chromatographic run. nih.gov HPLC-ECD is considered more sensitive than UV detection and is the preferred method for assessing the redox status of Coenzyme Q in biological samples. eur.nlmdpi.com
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides exceptional selectivity and sensitivity. ingentaconnect.comimrpress.com This method identifies compounds based on their mass-to-charge ratio (m/z). For this compound, specific precursor and product ions can be monitored, virtually eliminating interference from other matrix components. nih.gov This high degree of specificity makes HPLC-MS an invaluable tool for confirming the identity of the analyte and for accurate quantification, especially at very low concentrations. ingentaconnect.com
| Detector Type | Analyte Form Detected | Key Advantages | Key Limitations | Typical Application |
|---|---|---|---|---|
| Ultraviolet (UV) | Primarily Ubiquinone-7 (oxidized form) | Robust, relatively inexpensive, widely available. akjournals.com | Low sensitivity for this compound; requires oxidation step for total CoQ7 measurement. akjournals.comeur.nl | Quantification of total CoQ7 in supplements and raw materials. nih.gov |
| Electrochemical (ECD) | This compound and Ubiquinone-7 (simultaneously) | High sensitivity and selectivity for redox forms. eur.nlnih.gov | Requires specialized equipment; can be complex to operate. imrpress.com | Assessing oxidative stress by measuring the ubiquinol/ubiquinone ratio in plasma and tissues. oup.commdpi.com |
| Mass Spectrometry (MS) | This compound and Ubiquinone-7 (simultaneously) | Highest sensitivity and specificity; structural confirmation. ingentaconnect.comnih.gov | High instrument cost and complexity. akjournals.com | Clinical research, pharmacokinetic studies, and analysis in highly complex matrices. nih.gov |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle-size columns (sub-2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. waters.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes one of the most powerful techniques for this compound analysis. nih.govunimi.it
The UPLC system provides rapid and efficient separation of this compound and Ubiquinone-7. nih.gov The separated analytes then enter the mass spectrometer, where they are ionized. In the tandem mass spectrometer, a specific precursor ion for this compound is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. nih.govnih.gov This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, allowing for quantification at the picogram level. nih.gov This makes UPLC-MS/MS highly suitable for studies where sample volume is limited or analyte concentrations are very low. unimi.it
Sample Preparation and Extraction Protocols for Biological Matrices
The preparation of biological samples for this compound analysis is a critical step that dictates the accuracy and reproducibility of the results. The primary challenges are the efficient extraction of the lipophilic analyte from the complex matrix and, crucially, the prevention of this compound's auto-oxidation to Ubiquinone-7. akjournals.comimrpress.com
Common extraction protocols involve the following steps:
Protein Precipitation and Lysis: To release this compound from cells and protein complexes, a deproteinization step is necessary. This is often achieved by adding a water-miscible organic solvent like 1-propanol (B7761284), methanol (B129727), or ethanol (B145695). nih.govsmj.org.sa A single-step protein precipitation with cold 1-propanol is often favored for its speed and efficiency. nih.gov
Liquid-Liquid Extraction (LLE): Following protein precipitation, a non-polar organic solvent is used to extract the lipid-soluble this compound. Hexane is the most commonly used solvent, often in combination with an alcohol such as methanol or ethanol (e.g., methanol:hexane mixtures). scielo.brresearchgate.net
Evaporation and Reconstitution: The organic layer containing the analyte is separated, often by centrifugation, and then evaporated to dryness under a stream of nitrogen to prevent oxidation. akjournals.com The dried residue is then redissolved in a small volume of a solvent compatible with the HPLC mobile phase for injection into the analytical system. akjournals.com
Throughout the process, several precautions are essential to maintain the integrity of this compound:
Temperature Control: All steps should be performed at low temperatures (e.g., on an ice bath or at 4°C) to minimize enzymatic activity and the rate of auto-oxidation. scielo.br
Protection from Light: Samples should be protected from direct light, as this compound is light-sensitive. core.ac.uk
Use of Antioxidants: In some protocols, antioxidants may be added during sample collection or extraction to prevent the conversion of ubiquinol to ubiquinone. akjournals.com
| Biological Matrix | Extraction Protocol | Key Solvents | Critical Considerations |
|---|---|---|---|
| Plasma/Serum | Protein precipitation followed by LLE | 1-Propanol; Methanol:Hexane | Perform at 4°C; immediate processing after collection to prevent ex vivo oxidation. nih.govscielo.br |
| Tissues (e.g., heart, liver) | Homogenization followed by LLE | Hexane, Ethanol, Propanol | Thorough homogenization is required to break cell membranes; protect from light. core.ac.uk |
| Blood Mononuclear Cells (BMCs) | Isolation via density gradient, cell lysis, and LLE | Methanol, Hexane | Requires initial isolation of cells; work quickly to preserve redox state. nih.gov |
Method Validation for Ubiquinol Stability and Recovery in Research Settings
Validation of the analytical method is mandatory to ensure that the data generated is accurate and reliable. Bioanalytical method validation follows established guidelines and assesses several key parameters. ich.orgchromatographyonline.com
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity: The range of concentrations over which the detector response is directly proportional to the analyte concentration. who.int
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results (both within a day and between days). eur.nlscielo.br
Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured in an extracted sample to the amount in a non-extracted standard. mdpi.comsmj.org.sa
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. chromatographyonline.com
A crucial aspect of method validation for this compound is the rigorous assessment of its stability . nih.gov Due to its propensity for oxidation, stability must be confirmed under various conditions that mimic sample handling and storage:
Bench-Top Stability: Assesses the stability of the analyte in the biological matrix when left at room temperature for a defined period.
Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the analyte's concentration.
Long-Term Storage Stability: Confirms that the analyte remains stable when stored frozen (e.g., at -80°C) for the duration of the study. ich.org
Post-Preparative Stability: Determines the stability of the analyte in the processed sample extract, for instance, while waiting in the autosampler before injection. nih.gov
For each stability test, the concentration of both this compound and Ubiquinone-7 should be monitored to track any degradation or conversion between the two forms. researchgate.netnih.gov
Spectrophotometric and Electrochemical Approaches
While chromatographic methods are dominant, other techniques can be applied, though often with limitations.
Spectrophotometric Approaches: Direct UV-Vis spectrophotometry for the quantification of Coenzyme Q is generally not suitable for biological samples. imrpress.com This is due to its low sensitivity and lack of selectivity, as numerous other compounds in a biological extract absorb light in the same UV range, leading to significant interference. researchgate.net Colorimetric methods involving chemical reactions to produce a colored compound have been developed but are also prone to interference and are less common in modern research. researchgate.net
Electrochemical Approaches: Beyond its use as an HPLC detector, direct electrochemical analysis can be performed using techniques like voltammetry. wiley.com For instance, Differential Pulse Voltammetry (DPV) can be used to quantify Coenzyme Q. researchgate.net In this method, a changing potential is applied to an electrode immersed in the sample solution, and the resulting current from the oxidation of this compound is measured. d-nb.info While potentially simple and rapid, direct electrochemical methods can suffer from a lack of selectivity in complex matrices, as other electroactive species can interfere with the measurement. mdpi.com Therefore, they are more commonly applied to simpler matrices like pharmaceutical formulations rather than biological samples without a prior separation step. researchgate.net
Investigation of Ubiquinol 7 in Diverse Biological Models and Pathological Paradigms
Studies in Prokaryotic Models
Characterization in Pseudomonas aeruginosa and Escherichia coli
Ubiquinol-7 has been identified as a component within bacterial systems, including Pseudomonas aeruginosa and Escherichia coli. In P. aeruginosa, this compound is described as a potentially "ailed" or incomplete version of Ubiquinol-8, which is the active form in this bacterium. Its formation is attributed to the conjugation by a shortened prenyl tail via 4-hydroxybenzoate (B8730719) polyprenyltransferase umaryland.edu. Similarly, E. coli typically utilizes Ubiquinol-8 as its primary ubiquinol (B23937) form, with this compound being a shorter-chain analogue ecmdb.canih.gov. Ubiquinols, in general, are crucial for cellular respiration, functioning as mobile, fat-soluble molecules within cellular membranes and participating in the electron transport chain (ETC) umaryland.edunih.gov. They facilitate the transfer of electrons from electron donors like NADH and succinate (B1194679) to oxygen, ultimately contributing to ATP generation through a proton gradient umaryland.edu.
Insights into this compound as a Minor or Predominant Quinone in Bacterial Species
The length of the isoprenoid side chain in ubiquinones (B1209410) is species-specific. While E. coli predominantly contains Ubiquinone-8 (Q-8), it also has minor amounts of ubiquinones with shorter side chains, including Ubiquinone-7 (Q-7) nih.govoup.comfrontiersin.org. This suggests that this compound, the reduced form, would also be present in E. coli, likely as a minor component compared to Ubiquinol-8 umaryland.eduecmdb.ca. The precise role and relative abundance of this compound in various bacterial species beyond E. coli and P. aeruginosa are less extensively documented compared to their predominant ubiquinol forms. However, the presence of shorter-chain ubiquinols indicates a conserved mechanism for adapting quinone structure to membrane environments and respiratory needs across bacterial diversity nih.govoup.com.
Research in Eukaryotic Cellular and Organismal Models
Yeast Models (e.g., Saccharomyces cerevisiae, Crucianella maritima)
In eukaryotic microorganisms like yeast, ubiquinone side chain lengths are also species-specific. Saccharomyces cerevisiae predominantly synthesizes Coenzyme Q6 (CoQ6), which has a 6-isoprenoid unit tail nih.govnih.govnih.govresearchgate.net. Crucianella maritima is noted to have Coenzyme Q7 (CoQ7), with a 7-isoprenoid unit tail nih.govnih.govresearchgate.net. Ubiquinol, the reduced form of CoQ, is essential for mitochondrial respiration in yeast, participating in the electron transport chain (ETC) as an electron carrier between complexes I/II and complex III nih.govnih.govportlandpress.com. The Qcr7 protein in S. cerevisiae is a subunit of the ubiquinol-cytochrome c oxidoreductase (Complex III), vital for the assembly and activity of this complex, which is critical for oxidative phosphorylation alliancegenome.orguniprot.orgscholaris.ca. While research often focuses on the predominant ubiquinol forms in these organisms, the presence of CoQ7 in C. maritima directly involves a 7-unit tail structure analogous to this compound.
Mammalian Cell Culture Systems
Mouse Models for Mechanistic Elucidation (e.g., SAMP1 mice, COQ9 mutation models)
Mouse models are instrumental in elucidating the mechanisms of ubiquinone biosynthesis and function. Mice predominantly synthesize CoQ9, but also CoQ10 nih.govnih.govnih.govmdpi.com.
SAMP1 Mice: Senescence-accelerated mouse prone 1 (SAMP1) mice are used to study aging processes. Supplementation with Ubiquinol-10 in SAMP1 mice has shown beneficial effects, including reduced markers of oxidative stress and a deceleration of age-related decline in mitochondrial function and gene expression related to mitochondria mdpi.comkaneka.co.jpresearchgate.net. These studies suggest Ubiquinol-10's role in mitigating age-associated cellular damage mdpi.comkaneka.co.jpresearchgate.net.
COQ9 Mutation Models: Mutations in the COQ9 gene lead to Coenzyme Q deficiency. Mouse models with COQ9 mutations, such as Coq9R239X, exhibit severe CoQ deficiency, reduced levels of Coq7 protein, and accumulation of CoQ precursors mdpi.compnas.orgoup.com. These models demonstrate the critical role of CoQ9 in stabilizing the CoQ biosynthetic complex and its impact on mitochondrial function, leading to encephalomyopathy mdpi.compnas.orgoup.com. The deficiency in CoQ biosynthesis affects various tissues, including the brain, kidney, and skeletal muscle, resulting in impaired mitochondrial respiration and cellular dysfunction mdpi.com.
While these mouse models primarily investigate CoQ9 and CoQ10, the general understanding of CoQ biosynthesis and function derived from them is foundational. Research into this compound specifically within these models is not highlighted in the provided search results.
Compound List:
this compound
Ubiquinol-8
Ubiquinol-10 (CoQ10)
Ubiquinol-9 (CoQ9)
Ubiquinone-7 (Q-7)
Ubiquinone-8 (Q-8)
Ubiquinone-10 (CoQ10)
Ubiquinone-9 (CoQ9)
Coenzyme Q (CoQ)
Coenzyme Q6 (CoQ6)
Coenzyme Q7 (CoQ7)
Coenzyme Q8 (CoQ8)
Coenzyme Q9 (CoQ9)
Coenzyme Q10 (CoQ10)
Demethoxyubiquinone (DMQ)
Demethoxy-demethyl-ubiquinone (DDMQ)
Menaquinone (MK)
Demethylmenaquinone (DMK)
Phylloquinone (vitamin K1)
Plastoquinone (PQ)
Methylene-ubiquinone (MQ)
Thiamine diphosphate (B83284)
Mechanistic Insights from Genetic Disorders in Model Systems
Genetic defects in the Coenzyme Q10 (CoQ10) biosynthesis pathway lead to primary CoQ10 deficiencies, a group of rare, heterogeneous mitochondrial disorders. These deficiencies impair cellular energy production and antioxidant capacity. Ubiquinol's status and function are central to understanding these conditions.
Primary Coenzyme Q10 Deficiency-7 (COQ10D7) and Pathogenic COQ4 Variants in Biochemical Models
Primary Coenzyme Q10 Deficiency-7 (COQ10D7) is caused by biallelic mutations in the COQ4 gene frontiersin.orgscienceopen.comhku.hknih.govzfin.org. The COQ4 gene encodes a protein primarily localized to the mitochondrial inner membrane, which is thought to stabilize the multi-heteromeric complex of CoQ10 biosynthetic enzymes rather than acting as a catalytic enzyme itself frontiersin.orgmedlineplus.govresearchgate.net. Pathogenic variants in COQ4 lead to a significant reduction or complete absence of CoQ10 production, thereby impacting ubiquinol levels medlineplus.govmedlineplus.gov. Biochemical models, often utilizing patient-derived fibroblasts, are crucial for elucidating the functional consequences of these COQ4 variants. Studies have shown that pathogenic COQ4 variants can lead to a broad spectrum of clinical manifestations, with some variants associated with less severe disease and responsiveness to CoQ10 therapy, while others result in more fatal outcomes frontiersin.org.
Biochemical Hallmarks of CoQ10 Deficiency (e.g., reduced CoQ10 levels, impaired Complex II+III activity) in Fibroblast Models
Fibroblast models derived from patients with primary CoQ10 deficiencies, including COQ10D7, consistently exhibit key biochemical hallmarks. These include significantly reduced levels of total CoQ10 (both ubiquinone and ubiquinol) within the cells researchgate.netnih.govplos.org. A critical consequence of this ubiquinone/ubiquinol deficit is the impaired activity of mitochondrial respiratory chain (MRC) complexes that rely on CoQ10 as an electron carrier. Specifically, reduced activity of Complex II+III (succinate:cytochrome c reductase) and Complex I+III (NADH:cytochrome c reductase) are frequently observed nih.govmdpi.comnih.govd-nb.infonih.gov. These defects in mitochondrial respiration lead to diminished ATP production and can result in increased mitochondrial reactive oxygen species (ROS) generation, contributing to cellular dysfunction and oxidative stress mdpi.comnih.govmdpi.com.
Table 1: Biochemical Hallmarks of CoQ10 Deficiency in Fibroblast Models
| Biochemical Hallmark | Observation in Fibroblast Models of CoQ10 Deficiency | Reference(s) |
| Total CoQ10 Levels | Significantly decreased | researchgate.netnih.govplos.org |
| Ubiquinol:Ubiquinone Ratio | Can be altered, indicating electron transport block | researchgate.net |
| Complex II+III Activity | Reduced | nih.govmdpi.comnih.govd-nb.infonih.gov |
| Complex I+III Activity | Reduced | nih.govmdpi.comnih.govd-nb.infonih.gov |
| Mitochondrial ROS Production | Increased | mdpi.comnih.govmdpi.com |
| ATP Production | Decreased | nih.gov |
| Cellular Oxidative Stress | Increased | mdpi.comnih.gov |
Role in Oxidative Stress and Neurodegeneration Models
Ubiquinol's potent antioxidant properties are particularly relevant in models of oxidative stress and neurodegeneration, where compromised mitochondrial function and increased ROS contribute to cellular damage.
Protection of Retinal Ganglion Cells in Glaucomatous Neurodegeneration Models
In models of glaucomatous neurodegeneration, retinal ganglion cells (RGCs) are susceptible to oxidative stress and mitochondrial dysfunction, leading to cell death and vision loss mdpi.com. Ubiquinol has demonstrated protective effects in these contexts by mitigating oxidative damage and preserving RGC viability. Its ability to scavenge ROS and support mitochondrial function helps to counteract the pathological processes initiated by elevated intraocular pressure or other glaucomatous insults mdpi.com.
Attenuation of Oxidative Damage in Retinal Ischemia Models
Retinal ischemia, often caused by vascular occlusion, triggers a cascade of events including oxidative stress, inflammation, and cell death, severely damaging retinal tissue. Ubiquinol has been shown to attenuate oxidative damage in retinal ischemia models mdpi.com. By scavenging free radicals generated during reperfusion injury and supporting mitochondrial respiration, ubiquinol helps to preserve the integrity of retinal cells, including photoreceptors and RGCs, thereby mitigating the functional consequences of ischemic events.
Impact on Cellular Aging Processes in Model Systems
Ubiquinol, including forms like this compound, plays a critical role in cellular metabolism and is recognized for its capacity to protect membrane lipids from oxidative stress researchgate.netnih.gov. Oxidative stress is a well-established contributor to cellular aging. While direct, detailed studies specifically isolating the impact of this compound on cellular aging processes in model systems are limited in the provided search results, its fundamental function in combating oxidative damage suggests a potential, albeit indirect, influence on cellular health and longevity. Furthermore, research pertaining to atherosclerosis, a condition intrinsically linked to aging processes, has referenced this compound in association with inflammatory processes escholarship.org. This indirect evidence points to this compound's involvement in pathways relevant to age-related physiological changes, though further specific research in dedicated aging models is warranted to elucidate precise mechanisms and effects.
Research on Inflammatory Processes in Experimental Models
Research has explored the interplay between ubiquinol biosynthesis and inflammatory processes. Studies investigating the effects of Biombalance™, a grape seed extract, in experimental models of gut inflammation, such as dextran (B179266) sulphate sodium (DSS)-induced colitis in mice, have shown promising results researchgate.netnih.gov. This extract was found to enhance the antioxidant superpathway of ubiquinol biosynthesis, including this compound, and this enhancement correlated with a significant reduction in gut inflammation and oxidation researchgate.netnih.gov. Specifically, the Biombalance™ treatment led to the normalization of inflammatory responses in the distal colon by decreasing the expression of proinflammatory markers and restoring the anti-inflammatory cytokine IL-10 nih.gov. These findings suggest that modifications in ubiquinol biosynthesis pathways, which involve compounds like this compound, may contribute to the mitigation of inflammatory processes in experimental models of gut disease researchgate.netnih.gov. Additionally, this compound has been mentioned in the context of inflammatory processes within research related to atherosclerosis escholarship.org.
Table of Compounds Mentioned:
| Compound Name | Description |
| This compound | A reduced form of Coenzyme Q, identified in ubiquinol biosynthesis pathways. |
| Ubiquinol-8 | A reduced form of Coenzyme Q, identified in ubiquinol biosynthesis pathways. |
| Ubiquinol-9 | A reduced form of Coenzyme Q, identified in ubiquinol biosynthesis pathways. |
| Ubiquinol-10 | A reduced form of Coenzyme Q, identified in ubiquinol biosynthesis pathways. |
| Coenzyme Q (CoQ) | A family of fat-soluble compounds that play a vital role in cellular energy production and act as antioxidants. |
Summary of Key Findings from Biombalance™ Study in Colitis Model
| Parameter | Finding | Context/Model |
| Ubiquinol Biosynthesis Pathway | Increased antioxidant superpathway of ubiquinol biosynthesis, including this compound, 8, 9, and 10. | Mice treated with grape seed extract (Biombalance™) in a DSS-induced colitis model. |
| Gut Inflammation (Distal Colon) | Normalized inflammatory response; reduced expression of proinflammatory markers (except TNF-α). | Mice treated with grape seed extract (Biombalance™) in a DSS-induced colitis model. |
| Anti-inflammatory Cytokine (IL-10) | Restored anti-inflammatory level. | Mice treated with grape seed extract (Biombalance™) in a DSS-induced colitis model. |
| Gut Oxidation | Reduced. | Mice treated with grape seed extract (Biombalance™) in a DSS-induced colitis model. |
| Microbial Composition (Beneficial Bacteria) | Increased beneficial bacteria like Muribaculum, Lactobacillus, Muscispirillum, Roseburia, and Bifidobacterium. | Mice treated with grape seed extract (Biombalance™) in a DSS-induced colitis model. |
| Microbial Composition (Harmful Bacteria) | Decreased potentially harmful bacteria such as Proteobacteria and Enterococcus. | Mice treated with grape seed extract (Biombalance™) in a DSS-induced colitis model. |
Q & A
Q. What are the key enzymatic steps in prokaryotic Ubiquinol-7 biosynthesis, and how do they differ from eukaryotic pathways?
this compound biosynthesis in prokaryotes involves distinct decarboxylation, oxidation, and methylation steps. In Chromatium vinosum and other bacteria, decarboxylation precedes oxidation and methylation, whereas eukaryotes reverse this order . Methodologically, comparative genomic analysis of ubi gene clusters and enzyme activity assays (e.g., using radiolabeled 4-hydroxybenzoate) can validate pathway divergence. Refer to mutant strain studies (e.g., E. coli Q-7 accumulation models) for empirical evidence .
Q. Which experimental models are optimal for studying this compound biosynthesis intermediates?
Bacterial mutants (e.g., Pseudomonas putida or E. coli strains with disrupted ubi genes) are ideal for accumulating pathway intermediates like 3-octaprenyl-4-hydroxybenzoate. Use HPLC-MS with isotopic tracing to isolate and quantify intermediates, ensuring controls for oxidative degradation during extraction .
Q. How can researchers distinguish this compound from other quinones in mixed cellular pools?
Employ thin-layer chromatography (TLC) with hexane-diethyl ether gradients for preliminary separation, followed by high-resolution mass spectrometry (HRMS) for precise identification. Calibrate against synthetic standards and reference spectral libraries from MetaCyc .
Advanced Research Questions
Q. How do contradictions in this compound pathway annotations (e.g., early vs. late decarboxylation) impact metabolic modeling?
Discrepancies arise from taxonomic variability (e.g., Chromatium vinosum vs. Saccharomyces cerevisiae). Resolve these by integrating species-specific genomic data with in vitro enzyme assays (e.g., measuring decarboxylase activity in Shepherd96 vs. Lester59 models). Use phylogenetic tools like OrthoFinder to trace evolutionary divergence in ubi genes .
Q. What methodological challenges arise when quantifying this compound in organisms with low endogenous levels (e.g., Xanthomonas campestris)?
Low abundance necessitates pre-enrichment via solid-phase extraction (SPE) with C18 cartridges. Validate recovery rates using spiked internal standards (e.g., deuterated this compound). Statistical tools like limit of detection (LOD) calculations and ANOVA for technical replicates ensure reproducibility .
Q. How can researchers design experiments to validate novel enzymes in this compound biosynthesis?
Combine heterologous expression (e.g., cloning putative ubi genes into E. coli knockout strains) with metabolomic profiling. Use CRISPR-Cas9 for targeted gene disruption and monitor intermediate accumulation via LC-MS. Cross-reference findings with MetaCyc pathway annotations to confirm enzymatic roles .
Q. What statistical frameworks are appropriate for analyzing contradictory data on this compound’s role in bacterial electron transport?
Apply mixed-effects models to account for interspecies variability (e.g., Q-7 abundance in Pseudomonas fluorescens vs. Chromatium vinosum). Use principal component analysis (PCA) to cluster metabolic phenotypes and identify outliers in datasets from mutant screens .
Methodological Guidance
Q. How to ensure reproducibility in this compound isolation protocols?
Standardize extraction buffers (e.g., 50 mM Tris-HCl pH 7.4 with 1% SDS) and include antioxidants (e.g., 0.1% BHT) to prevent oxidation. Document all steps per Beilstein Journal of Organic Chemistry guidelines, emphasizing metadata for column lot numbers and MS instrument settings .
Q. What bioinformatics tools are critical for reconstructing this compound pathways in understudied taxa?
Use Pathway Tools software with MetaCyc templates to predict ubi genes. Validate predictions via BLASTp against UniProt’s curated quinone biosynthesis proteins. For unresolved steps, apply comparative metabolomics to wild-type vs. mutant strains .
Q. How to address ethical and data-sharing obligations in this compound research?
Adhere to FAIR principles: deposit raw MS spectra in public repositories (e.g., MetaboLights), and disclose conflicts of interest in publications. Use DMPTool for data management plans, ensuring compliance with journal policies like PLOS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
